6-氮杂己醇

描述

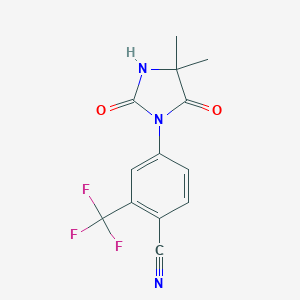

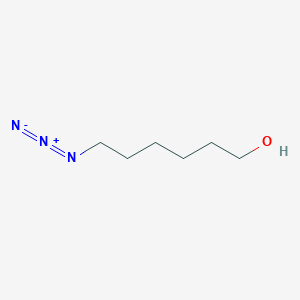

6-Azidohexan-1-ol is a chemical compound with the molecular formula C6H13N3O . It has an average mass of 143.187 Da and a monoisotopic mass of 143.105865 Da . It is also known by other names such as 1-Hexanol, 6-azido- .

Molecular Structure Analysis

The molecular structure of 6-Azidohexan-1-ol consists of 6 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The structure is characterized by the presence of an azido group (-N3) and a hydroxyl group (-OH).Physical And Chemical Properties Analysis

6-Azidohexan-1-ol has several notable physical and chemical properties . It has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, and index of refraction. It also has a molar refractivity, 4 H bond acceptors, 1 H bond donor, 6 freely rotating bonds, and no Rule of 5 violations. Its ACD/LogP is 0.85, and its ACD/LogD (pH 5.5 and 7.4) is 1.30. It has a polar surface area of 33 Å2.科学研究应用

抗体药物偶联物 (ADC)

6-氮杂己醇被用作抗体药物偶联物 (ADC) 合成中的可裂解连接体。 ADC 是一类生物制药药物,被设计为治疗癌症的靶向疗法 .

糖苷的合成

6-氮杂己醇连接体已用于糖苷的合成。糖苷是糖与非碳水化合物部分结合的分子。它们在生物体中发挥着许多重要作用。许多植物以非活性糖苷的形式储存化学物质。 这些可以通过酶水解激活 .

安全和危害

属性

IUPAC Name |

6-azidohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c7-9-8-5-3-1-2-4-6-10/h10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYHCPIPOSTZRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCO)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453324 | |

| Record name | 6-azidohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146292-90-2 | |

| Record name | 6-azidohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 6-Azidohexan-1-ol utilized in the synthesis of potential anti-COVID-19 agents?

A1: 6-Azidohexan-1-ol serves as a key building block in the synthesis of 1,4-disubstituted 1,2,3-triazoles through a copper nanoparticle-catalyzed Huisgen’s 1,3-dipolar cycloaddition reaction with various terminal alkynes []. This "click chemistry" approach is carried out in water, offering a green and efficient synthetic route. The resulting triazole derivatives are then investigated for their potential as anti-COVID-19 agents through molecular docking studies targeting the SARS-CoV-2 main protease (Mpro) [].

Q2: What insights did the molecular docking studies reveal about the potential of these synthesized triazoles as anti-COVID-19 agents?

A2: Molecular docking simulations showed promising interactions between the synthesized triazoles and the active site of the SARS-CoV-2 Mpro []. Notably, one triazole derivative (3d) exhibited a high docking score, suggesting strong binding affinity. This interaction was attributed to hydrogen bonds and various other interactions with key amino acid residues within the enzyme's active site [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Diallylamino)-ethyl]-piperazine](/img/structure/B182127.png)

![4,7-dichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B182131.png)

![tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B182134.png)